3-(Bromomethyl)-4-fluorobenzonitrile
Overview
Description
3-(Bromomethyl)-4-fluorobenzonitrile is a chemical compound that is part of a broader class of organic molecules known as benzonitriles. These compounds are characterized by a benzene ring substituted with a nitrile group (-CN) and other functional groups. In the case of 3-(Bromomethyl)-4-fluorobenzonitrile, the molecule features a bromomethyl group and a fluorine atom as substituents on the benzene ring.
Synthesis Analysis
The synthesis of related benzonitrile compounds has been explored in various studies. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Another study reports an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling . Additionally, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .
Molecular Structure Analysis
Structural analysis of similar compounds, such as 4-bromo-3-fluorobenzonitrile, has been performed using spectroscopic methods and computational simulations. These studies include Hirshfeld surface analysis for visualizing and quantifying intra and inter-molecular interactions, as well as NBO and QTAIM analyses to study the nature of attractive forces in the crystal structure . Experimental and theoretical spectroscopic investigations have also been conducted on 4-Bromo-3-methylbenzonitrile to inspect its electronic structure and vibrational properties .
Chemical Reactions Analysis
The chemical reactivity of benzonitriles can be inferred from studies on related compounds. For example, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine involves multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions . The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene from different starting materials through reactions such as nitration, reduction, diazotization, and bromination has been reported, which provides insight into the bromination reactions of substituted benzonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles can be studied through various spectroscopic and computational methods. Vibrational analysis and non-linear optical activity of 3-fluoro-4-methylbenzonitrile have been predicted using density functional theory (DFT), providing information on molecular geometry, atomic charges, and electronic properties such as HOMO-LUMO energy gaps . These studies are essential for understanding the potential applications of benzonitriles in fields like non-linear optics.
Scientific Research Applications
Polymer Synthesis
- Results : The production of polymers with desired properties, such as specific molecular weights and thermal stability .
Heterocyclic Chemistry
Drug Discovery
- Results : Identification of new compounds with antiproliferative and antimicrobial activities, and inhibitors of type 2 diabetes mellitus .
Organic Synthesis
- Results : The development of new synthetic routes and the production of critical industrial compounds .
Medicinal Chemistry
- Results : The creation of compounds with pharmacological activities, including anticoagulant, antibiotic, antioxidative, and anti-ischemic properties .
Synthesis of Bioactive Heterocyclic Scaffolds
- Results : These scaffolds have shown potential in treating diseases such as Alzheimer’s and have anticoagulant and antimicrobial activities .
Development of Chemosensors
- Results : The sensors developed offer high sensitivity and selectivity, crucial for environmental monitoring and diagnostics .
Boronic Acid Interactions
- Results : The applications range from biological labeling and protein manipulation to the development of therapeutics .
Organic Building Blocks
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. Information on how to handle and store the compound safely would also be included.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes to the compound, potential applications, and modifications that could be made to its structure to enhance its properties or reduce its hazards.
Please note that the availability of this information would depend on the extent to which “3-(Bromomethyl)-4-fluorobenzonitrile” has been studied. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
3-(bromomethyl)-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHMLRWRPHXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585394 | |
Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-fluorobenzonitrile | |
CAS RN |
856935-35-8 | |
Record name | 3-(Bromomethyl)-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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